molecular formula C9H10BrNO B6262822 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine CAS No. 886756-68-9

7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine

Cat. No.: B6262822
CAS No.: 886756-68-9
M. Wt: 228.09 g/mol
InChI Key: RZLZXNOGTQHMTP-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine is a heterocyclic compound that features a benzoxazepine ring structure with a bromine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with 1,3-dibromopropane in the presence of a base to form the benzoxazepine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The benzoxazepine ring can be subjected to oxidation or reduction reactions to modify the electronic properties of the compound.

    Cyclization Reactions: Further cyclization reactions can be performed to create more complex ring systems.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazepine derivative.

Scientific Research Applications

7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential bioactivity.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazepine ring structure play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated heterocyclic compound with potential pharmacological applications.

    7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one: A compound with a similar ring structure but different substituents, used in medicinal chemistry.

Uniqueness: 7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine is unique due to its specific ring structure and the presence of the bromine atom, which imparts distinct electronic and steric properties. These features make it a valuable scaffold for the development of new compounds with diverse biological activities.

Properties

CAS No.

886756-68-9

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine

InChI

InChI=1S/C9H10BrNO/c10-8-1-2-9-7(5-8)6-12-4-3-11-9/h1-2,5,11H,3-4,6H2

InChI Key

RZLZXNOGTQHMTP-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(N1)C=CC(=C2)Br

Purity

95

Origin of Product

United States

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